molecular formula C13H20N2O3 B6981244 N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-pyridin-4-ylpropanamide

N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-pyridin-4-ylpropanamide

Cat. No.: B6981244
M. Wt: 252.31 g/mol
InChI Key: KLCBRWKDZPLQMO-UHFFFAOYSA-N
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Description

N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-pyridin-4-ylpropanamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring and a hydroxy-methoxy-methylpropyl group

Properties

IUPAC Name

N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-pyridin-4-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(10-16,18-2)9-15-12(17)4-3-11-5-7-14-8-6-11/h5-8,16H,3-4,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCBRWKDZPLQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=NC=C1)(CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-pyridin-4-ylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinecarboxylic acid and 3-hydroxy-2-methoxy-2-methylpropanol.

    Amidation Reaction: The carboxylic acid group of 3-pyridinecarboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of 3-hydroxy-2-methoxy-2-methylpropanol to form the amide bond.

    Purification: The crude product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and efficiency. Continuous flow reactors may also be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-pyridin-4-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) followed by the addition of the desired nucleophile.

Major Products

    Oxidation: Formation of N-(3-oxo-2-methoxy-2-methylpropyl)-3-pyridin-4-ylpropanamide.

    Reduction: Formation of N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-pyridin-4-ylpropanamine.

    Substitution: Formation of N-(3-hydroxy-2-substituted-2-methylpropyl)-3-pyridin-4-ylpropanamide.

Scientific Research Applications

N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-pyridin-4-ylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-pyridin-4-ylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-2-methylpropyl)-3-pyridin-4-ylpropanamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-(3-methoxy-2-methylpropyl)-3-pyridin-4-ylpropanamide: Lacks the hydroxy group, potentially altering its chemical properties and applications.

Uniqueness

N-(3-hydroxy-2-methoxy-2-methylpropyl)-3-pyridin-4-ylpropanamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications.

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